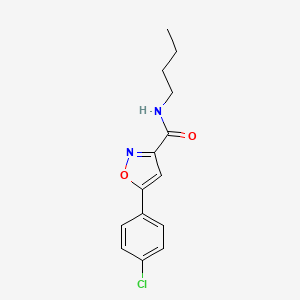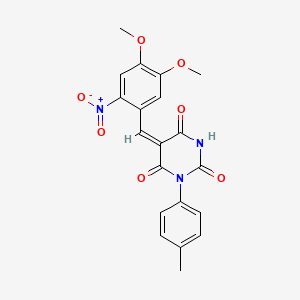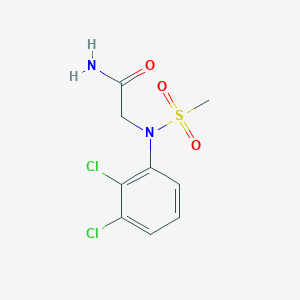![molecular formula C20H11Cl2NO3 B4728891 2-chloro-5-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B4728891.png)
2-chloro-5-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid
Vue d'ensemble
Description
2-chloro-5-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid, also known as CCNB, is a synthetic compound that has been widely studied for its potential applications in various fields.
Applications De Recherche Scientifique
2-chloro-5-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid has been widely studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Mécanisme D'action
2-chloro-5-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid exerts its anti-cancer effects through the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to induce apoptosis in cancer cells without affecting normal cells. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid has several advantages for lab experiments, including its low toxicity profile and high specificity for cancer cells. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. This compound also requires the use of a palladium catalyst, which can be expensive and difficult to obtain.
Orientations Futures
There are several potential future directions for 2-chloro-5-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid research. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the use of this compound as a fluorescent probe for imaging cancer cells in vivo. Additionally, this compound may have potential applications in other fields, such as materials science and drug delivery. Further research is needed to fully explore the potential of this compound and its analogs.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential applications in cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, resulting in cell cycle arrest and apoptosis. This compound has several advantages for lab experiments, including its low toxicity profile and high specificity for cancer cells. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. Future research directions include the development of this compound analogs with improved solubility and potency, as well as the use of this compound as a fluorescent probe for imaging cancer cells in vivo.
Propriétés
IUPAC Name |
2-chloro-5-[5-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO3/c21-15-4-1-12(2-5-15)14(11-23)9-16-6-8-19(26-16)13-3-7-18(22)17(10-13)20(24)25/h1-10H,(H,24,25)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYODDMPQXBGCM-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4728812.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4728827.png)

![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4728845.png)

![5-methyl-N-(pentafluorophenyl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728853.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4728856.png)
![methyl 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4728859.png)
![1-[4-(4-methoxyphenoxy)butyl]piperidine](/img/structure/B4728862.png)
![2,3,4,5,6-pentafluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4728865.png)
![N-isopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4728870.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4728882.png)
